molecular formula C14H13N5 B3843647 N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B3843647
M. Wt: 251.29 g/mol
InChI Key: MATBHIJEWCKTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a selective inhibitor of PKC, a family of serine/threonine kinases that regulate various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancers, making it a potential target for cancer therapy. N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. It also decreases the expression of pro-inflammatory cytokines and chemokines, reducing inflammation. In addition, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to protect neurons from oxidative stress and promote nerve regeneration.

Advantages and Limitations for Lab Experiments

N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, where N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could be used as a targeted therapy for PKC-overexpressing tumors. Another future direction is in the treatment of neurodegenerative diseases, where N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could be used to promote nerve regeneration and protect neurons from oxidative stress. Additionally, further research is needed to optimize the synthesis of N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and improve its solubility and toxicity profile.
Conclusion:
In conclusion, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a potent inhibitor of PKC with potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves binding to the regulatory domain of PKC, preventing its activation and downstream signaling. While its use in lab experiments is limited by its low solubility and potential toxicity, further research is needed to optimize its synthesis and improve its therapeutic potential.

Scientific Research Applications

N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory and neuroprotective effects. Moreover, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to be effective in the treatment of ischemic stroke and diabetic neuropathy.

properties

IUPAC Name

N-methyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-15-12-10-13(19-9-5-8-16-19)18-14(17-12)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATBHIJEWCKTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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